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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
heptynoic acid, a valuable intermediate in organic synthesis. The document is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

6-Heptynoic acid (CAS No. 30964-00-2) is a seven-carbon carboxylic acid containing a
terminal alkyne group. This bifunctional molecule serves as a versatile building block in the
synthesis of complex organic molecules, including pharmaceuticals and biologically active
compounds. Accurate and detailed spectroscopic data is crucial for its identification,
characterization, and quality control. This guide presents a consolidated resource of its spectral
properties.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 6-heptynoic acid, presented in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 3C NMR spectra of 6-heptynoic acid provide detailed information
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about its carbon-hydrogen framework.

Table 1: 1H NMR Spectroscopic Data for 6-Heptynoic Acid

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

11.2 brs 1H -COOH

2.39 t 2H H-2

2.22 dt 2H H-5

1.98 t 1H H-7

1.76 p 2H H-3

1.59 p 2H H-4

Solvent: CDCls, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 6-Heptynoic Acid

Chemical Shift (d) ppm Assignment
179.5 C-1 (C=0)
83.5 C-6
68.8 Cc-7
334 C-2
27.8 C-4
24.0 C-3
17.8 C-5
Solvent: CDCls
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-heptynoic acid shows characteristic absorption bands for the carboxylic acid
and terminal alkyne functionalities.

Table 3: FT-IR Spectroscopic Data for 6-Heptynoic Acid

Wavenumber (cm~?) Description Functional Group
3300-2500 Broad O-H stretch

3310 Sharp =C-H stretch

2940, 2860 C-H stretch (aliphatic)

2118 Weak C=C stretch

1710 Strong C=0 stretch

1430 O-H bend

1290 C-O stretch

630 Strong =C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 6-Heptynoic Acid
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miz Relative Intensity (%) Proposed Fragment
126 1.4 [M]* (Molecular lon)
111 12.8 [M - CHs]*

97 11.9 [M - C2Hs]*

81 100.0 [M - COOH]*

67 45.2 [CsH]*

55 13.4 [CaH7]*

41 55.6 [C3Hs]*

39 38.9 [CsH3]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 6-heptynoic acid is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard. The *H
and 3C NMR spectra are recorded on a 400 MHz spectrometer. For *H NMR, data is typically
acquired over a spectral width of 0-12 ppm. For 13C NMR, a proton-decoupled spectrum is
obtained over a spectral width of 0-200 ppm.

FT-IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film
of neat 6-heptynoic acid is placed between two potassium bromide (KBr) plates. Alternatively,
an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid
sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of
4000-400 cm~1.

Mass Spectrometry
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The mass spectrum is acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the carboxylic acid may
be derivatized (e.g., esterified) to improve its volatility. The sample is ionized, typically by
electron impact (El) at 70 eV. The resulting ions are then separated based on their mass-to-
charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
molecular structure of 6-heptynoic acid.
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Caption: Workflow for the spectroscopic analysis of 6-heptynoic acid.

Caption: Molecular structure of 6-heptynoic acid with atom numbering.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Heptynoic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105702#spectroscopic-data-for-6-heptynoic-acid-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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